2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol
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Overview
Description
2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of hydrazine derivatives and carbonyl compounds to form the pyrazole ring, which is then further functionalized .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The pyrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Another pyrazole derivative with additional functional groups.
Uniqueness
2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is unique due to its specific combination of the pyrazole ring and the amino alcohol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal and industrial chemistry .
Properties
IUPAC Name |
2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(5-12)9-3-8-4-10-11-7(8)2/h4,6,9,12H,3,5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEGGKHVTAVZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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